molecular formula C8H17NO2 B018582 N-Hydroxy-2-propylpentanamide CAS No. 106132-78-9

N-Hydroxy-2-propylpentanamide

Cat. No.: B018582
CAS No.: 106132-78-9
M. Wt: 159.23 g/mol
InChI Key: ROJGIRXXBBBMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-propylpentanamide is a derivative of valproic acid, a compound known for its therapeutic applications, particularly in the treatment of epilepsy and bipolar disorder. This compound has garnered interest due to its potential antiproliferative effects on various cancer cell lines, making it a promising candidate for cancer research .

Mechanism of Action

Target of Action

N-Hydroxy-2-propylpentanamide, also known as VAHA, is primarily designed to target Histone Deacetylase (HDAC) . HDAC is an enzyme that plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .

Mode of Action

VAHA acts as a selective inhibitor of HDAC8 . By inhibiting HDAC8, VAHA prevents the deacetylation of histones, leading to a more relaxed chromatin structure and promoting gene transcription . This change in gene expression can lead to various downstream effects, including the inhibition of cell proliferation in certain cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by VAHA is the histone acetylation and deacetylation pathway . By inhibiting HDAC8, VAHA disrupts this pathway, leading to increased histone acetylation and changes in gene expression . One of the key downstream effects of this is the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm .

Pharmacokinetics

VAHA is metabolized by Cytochrome P450 2C11 . The metabolization of VAHA by this enzyme yields a hydroxylated metabolite . The kinetic parameters of this metabolization process indicate that VAHA has a KM of 38.94 µM .

Result of Action

The inhibition of HDAC8 by VAHA leads to a number of molecular and cellular effects. One of the most notable is the reduction of cell survival in HeLa cells . VAHA was found to be fifty-eight times more effective than valproic acid (VPA) in reducing HeLa cell survival . Additionally, VAHA increases the doubling time of HeLa cells by 33% compared to the control .

Action Environment

The action, efficacy, and stability of VAHA can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as Cytochrome P450 2C11, can affect the metabolism and therefore the efficacy of VAHA . .

Biochemical Analysis

Biochemical Properties

VAHA is an inhibitor of histone deacetylase (HDAC) with efficacy against Class I and II enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the acetylation status of histones and other proteins .

Cellular Effects

VAHA has been shown to have antiproliferative effects on various types of cancer cells. For instance, it has been found to inhibit the growth of U87-MG (human glioblastoma) and U-2 OS cells (human osteosarcoma) by approximately 99% . It also induces apoptosis in these cell lines .

Molecular Mechanism

The molecular mechanism of VAHA involves its role as an HDAC inhibitor. By inhibiting HDAC, VAHA affects the acetylation status of histones and other proteins, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, VAHA has been shown to have long-term effects on cellular function. For example, it has been found to have antiproliferative effects on cancer cells even after 48 hours of treatment . The stability and degradation of VAHA in these settings have not been fully explored.

Dosage Effects in Animal Models

The effects of VAHA in animal models have not been extensively studied. One study has evaluated the liver injury of VAHA by acute treatment (once administration) and repeated doses for 7 days under intraperitoneal administration .

Metabolic Pathways

VAHA is metabolized by cytochrome P450 2C11 (CYP2C11), yielding a hydroxylated metabolite . This suggests that VAHA is involved in the metabolic pathways mediated by this enzyme.

Subcellular Localization

VAHA has been found to affect the subcellular localization of certain proteins. For example, it has been shown to increase the translocation of high-mobility group box 1 (HMGB1) from the nucleus to the cytoplasm in HeLa cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-propylpentanamide typically involves the hydroxylation of 2-propylpentanamide. This process can be achieved through various methods, including the use of hydroxylating agents under controlled conditions. One common approach involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using biocatalysts or chemical catalysts. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-propylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxy-2-propylpentanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced antiproliferative effects compared to its parent compound, valproic acid. Its ability to inhibit HDACs and induce apoptosis in various cancer cell lines highlights its potential as a novel anticancer agent .

Properties

IUPAC Name

N-hydroxy-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJGIRXXBBBMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147530
Record name Valproic acid hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106132-78-9
Record name Valproic acid hydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproic acid hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106132-78-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-propylpentanamide
Reactant of Route 2
N-Hydroxy-2-propylpentanamide
Reactant of Route 3
N-Hydroxy-2-propylpentanamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxy-2-propylpentanamide
Reactant of Route 5
Reactant of Route 5
N-Hydroxy-2-propylpentanamide
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-2-propylpentanamide
Customer
Q & A

Q1: What makes N-Hydroxy-2-propylpentanamide of interest in antitumor research?

A1: this compound belongs to the hydroxamic acid family, a class of compounds known to exhibit biological activity. Specifically, some hydroxamic acid derivatives have shown promise as histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.

Q2: How was this compound characterized in this study?

A2: The researchers utilized a combination of spectroscopic techniques and computational methods to characterize this compound and its organotin(IV) complex. These included:

  • FTIR Spectroscopy: To identify functional groups and study the binding modes of the ligand to the tin center. []
  • NMR Spectroscopy (1H, 13C, 119Sn): To determine the structure and analyze the interactions between the ligand and the tin atom. []
  • Density Functional Theory (DFT): Theoretical calculations at the B3LYP-D3BJ/6-311++G(d,p)(H,C,N,O)/LanL2DZ(Sn) level were used to predict the structures, vibrational frequencies, and NMR chemical shifts, which were then compared to experimental data. []
  • Natural Bond Orbital (NBO) Analysis: This computational method was employed to assess the stability of different isomers of this compound and highlight the role of intramolecular hydrogen bonding. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.